molecular formula C8H8ClF2NO3 B6264227 ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 1803581-40-9

ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B6264227
CAS No.: 1803581-40-9
M. Wt: 239.6
InChI Key:
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Description

Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a chloromethyl group, a difluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable oxazole precursor. This can be achieved through radical difluoromethylation processes, which have been extensively studied and optimized . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives, while radical reactions can introduce or modify difluoromethyl groups .

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Ethyl 2-(bromomethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl 2-(chloromethyl)-4-(fluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a fluoromethyl group instead of a difluoromethyl group

Uniqueness

Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the presence of both chloromethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications .

Properties

CAS No.

1803581-40-9

Molecular Formula

C8H8ClF2NO3

Molecular Weight

239.6

Purity

95

Origin of Product

United States

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